5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound "5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a complex organic molecule that appears to be related to various heterocyclic compounds that have been synthesized for their potential biological activities. The structure suggests it is a pyrrolopyrimidine derivative, a class of compounds known for a wide range of biological activities, including antibacterial, antiallergy, and antitumor properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of pyrrole or pyrimidine rings, which are key structural features in these molecules. For instance, the synthesis of dihydropyrimidinones can be achieved through a three-component cyclocondensation using ketones, aldehydes, and urea or thiourea . Similarly, the synthesis of pyrroloisoquinoline derivatives can be accomplished through 1,3-dipolar cycloadditions of isoquinolinium azomethine ylides with sulfinyl dipolarophiles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several important features: a dihydroquinoline moiety, an ethyl group, a phenyl group, and a pyrrolopyrimidinone core. The presence of these moieties suggests that the compound could exhibit interesting electronic and steric properties, which could be explored through computational methods or X-ray crystallography to determine the exact conformation and stereochemistry.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, the intramolecular cyclization of acyl azides can lead to the formation of pyrimidoindole derivatives . Additionally, the presence of a dihydroquinoline moiety could be reactive towards electrophiles or nucleophiles, depending on the substitution pattern and the presence of activating or deactivating groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include moderate solubility in organic solvents, given the presence of both aromatic and heteroaromatic rings. The compound's melting point, boiling point, and stability could be influenced by the presence of the pyrrolopyrimidinone core. The lipophilicity of the compound could be significant for its potential biological activity, as seen in related compounds where lipophilicity was correlated with cell penetration .
Relevant Case Studies
While there are no direct case studies on the compound , related compounds have been evaluated for their biological activities. For example, quinoline derivatives have shown potent antibacterial activity against respiratory pathogens , and pyrroloisoquinoline derivatives have been tested for their cytotoxic activities against tumor cell lines . Additionally, pyrimidoquinoline derivatives have been developed with oral antiallergy activity , and pyrido[2,3-d]pyrimidines have been investigated as inhibitors of dihydrofolate reductases . These studies provide a context for the potential applications of the compound .
Scientific Research Applications
Antibacterial Agents
Research on 2,4-diamino-5-benzylpyrimidines and related compounds, including those with dihydroquinoline structures, demonstrates high specificity and inhibitory activity against bacterial dihydrofolate reductase (DHFR). Such compounds have shown outstanding in vitro activity against Gram-positive organisms and broad-spectrum antibacterial activity, highlighting the potential of dihydroquinoline derivatives in developing new antibacterial drugs (Johnson et al., 1989).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of 4-thiazolidinone derivatives containing pyridine and quinazoline moiety revealed compounds with good to excellent inhibition potency against both Gram-positive and Gram-negative bacterial strains, as well as broad-spectrum antifungal activity. This underscores the chemical versatility of quinoline derivatives for addressing a range of microbial threats (Desai et al., 2020).
Antitumor Activity
A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines exhibited potent antitumor activity against several tumor cell lines. Notably, certain analogs showed enhanced efficacy in in vivo models, indicating the therapeutic potential of isoquinoline derivatives in cancer treatment (Houlihan et al., 1995).
Antioxidant Applications in Lubricating Grease
The antioxidant efficiency of synthesized quinolinone derivatives in lubricating greases was investigated, showing potential applications beyond pharmacology, such as in industrial settings for enhancing the durability and performance of lubricants (Hussein et al., 2016).
Chemotherapy of Filariasis
Research on various compounds, including dihydroquinoline derivatives, explored their activity against adult worms of Litomosoides carinii in cotton rats. Some compounds were found to have sterilizing effects on surviving adult females, opening avenues for antifilarial chemotherapy (Singh et al., 1990).
Mechanism of Action
Target of Action
The compound “5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to the class of pyrimidinediones and dihydroquinolin-2-ones
Mode of Action
Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups , and dihydroquinolin-2-ones are synthesized through oxone-mediated direct arylhydroxylation of activated alkenes . These structural features might influence the compound’s interactions with its targets.
Biochemical Pathways
Compounds containing a pyrimidine ring or a dihydroquinolin-2-one structure are known to be involved in various biochemical pathways .
Result of Action
Compounds with similar structures have been found to have various biological activities .
properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-27-17-26-23-20(18-9-4-3-5-10-18)15-28(24(23)25(27)31)16-22(30)29-14-8-12-19-11-6-7-13-21(19)29/h3-7,9-11,13,15,17H,2,8,12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUBRERLUITIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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